molecular formula C9H9IO2 B182863 4-Ethyl-3-iodobenzoic acid CAS No. 103441-03-8

4-Ethyl-3-iodobenzoic acid

Cat. No. B182863
M. Wt: 276.07 g/mol
InChI Key: TUAVSACXCXUOSJ-UHFFFAOYSA-N
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Description

“4-Ethyl-3-iodobenzoic acid” is a halogenated aromatic ester . It is a solid substance and its IUPAC name is 4-ethyl-3-iodobenzoic acid .


Molecular Structure Analysis

The molecular formula of “4-Ethyl-3-iodobenzoic acid” is C9H9IO2 . Its molecular weight is 276.07 . The InChI code for this compound is 1S/C9H9IO2/c1-2-6-3-4-7 (9 (11)12)5-8 (6)10/h3-5H,2H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

“4-Ethyl-3-iodobenzoic acid” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

  • Catalyst-Free P-C Coupling Reactions : 4-Iodobenzoic acid undergoes P-C coupling reactions with diarylphosphine oxides in water under microwave irradiation, without any catalyst. This process leads to the formation of phosphinoylbenzoic acids, which are then converted into ethyl esters (Jablonkai & Keglevich, 2015).

  • Mixed-Ligand Binuclear Zn(II) Complexes : 4-Ethyl-3-iodobenzoic acid has been used in the formation of binuclear neutral complexes involving Zn(NO3)2 and 2-iodobenzoic acid. These complexes have specific noncovalent I⋯I interactions, as revealed by X-ray crystallography (Bondarenko & Adonin, 2021).

  • Synthesis of Isocoumarins : 4-Ethyl-3-iodobenzoic acid participates in the synthesis of isocoumarins. The coupling reaction with terminal alkynes using a specific catalyst system results in the formation of 3-substituted isocoumarins with good yields and regioselectivity (Subramanian et al., 2005).

  • IR Spectroanalysis of Oxadiazolines : Ethyl 3-iodobenzoate, a derivative of 3-iodobenzoic acid, has been used in the synthesis of various oxadiazoline compounds, which are then analyzed using IR spectroscopy. This research highlights the versatility of iodobenzoic acids in organic synthesis (Jun, 2011).

  • Thermodynamic Study : The thermodynamic properties of 3-iodobenzoic acid and its isomers have been extensively studied using techniques like sublimation calorimetry and thermal analysis. This research provides fundamental insights into the physical properties of these compounds (Tan & Sabbah, 1994).

  • Magnesiation of Functionalized Iodobenzenes : Ethyl 3-iodobenzoate undergoes magnesiation using active magnesium, leading to phenylmagnesium iodides. These intermediates can react with carbonyl compounds to form adducts in good yields (Sugimoto et al., 2004).

  • Iodine Accumulation in Tomato Seedlings : The application of 4-iodobenzoic acid on tomato seedlings affects growth and antioxidative potential, as well as iodine accumulation. This demonstrates the potential agricultural applications of iodobenzoates (Halka et al., 2020).

  • Solid-State Structure Analysis : The solid-state structure of 4-iodobenzoic acid, an isomer of 4-Ethyl-3-iodobenzoic acid, has been studied using various techniques like X-ray diffraction and solid-state NMR, providing insights into its crystallographic properties (Nygren et al., 2005).

  • Biodegradation of Iodobenzoic Acids : The biodegradation of 3-iodobenzoic acid and its isomers has been investigated to understand their environmental impact and potential for complete mineralization (Santos et al., 1999).

Safety And Hazards

The safety information for “4-Ethyl-3-iodobenzoic acid” indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302-H315-H319-H335. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-ethyl-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAVSACXCXUOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622275
Record name 4-Ethyl-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-iodobenzoic acid

CAS RN

103441-03-8
Record name 4-Ethyl-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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